(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its role as a carbamate herbicide, which interferes with metabolic processes and inhibits cell division at the growth point of plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,4-dichloroaniline and other by-products.
Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used to replace the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichloroaniline and other carbamate derivatives.
Oxidation: Oxidized forms of the original compound.
Substitution: New compounds with different functional groups replacing the carbamate group.
Scientific Research Applications
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on plant metabolism and cell division.
Industry: Used in the formulation of herbicides for agricultural use.
Mechanism of Action
The compound exerts its effects by interfering with metabolic processes and inhibiting cell division at the growth point of plants. It targets specific enzymes involved in these processes, leading to the disruption of normal cellular functions and ultimately causing the death of the plant.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,4-dichlorophenyl)carbamate (Swep)
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate is unique due to its specific structure, which imparts distinct biological activity and chemical reactivity. Its ability to interfere with metabolic processes and inhibit cell division makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,5-6-15)18-11(17)16-8-3-4-9(13)10(14)7-8/h3-4,7H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPCFFQHXUBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.